molecular formula C7H5Cl3N2O B15225856 2,4,5-Trichlorobenzohydrazide

2,4,5-Trichlorobenzohydrazide

Cat. No.: B15225856
M. Wt: 239.5 g/mol
InChI Key: TZLWGDAAMVJEMS-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzohydrazide is a chlorinated derivative of benzohydrazide, characterized by three chlorine substituents at the 2-, 4-, and 5-positions of the benzene ring. Chlorinated benzohydrazides are typically synthesized via condensation reactions between chlorinated benzoic acid derivatives and hydrazine or its derivatives.

Properties

Molecular Formula

C7H5Cl3N2O

Molecular Weight

239.5 g/mol

IUPAC Name

2,4,5-trichlorobenzohydrazide

InChI

InChI=1S/C7H5Cl3N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13)

InChI Key

TZLWGDAAMVJEMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorobenzohydrazide typically involves the reaction of 2,4,5-trichlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{2,4,5-Trichlorobenzoyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and controlled reaction conditions can optimize the synthesis process, reducing the formation of by-products and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

2,4,5-Trichlorobenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,4,5-trichlorobenzohydrazide and its analogs:

Compound Substituents Synthetic Method Key Properties Bioactivity/Applications
This compound Cl at 2,4,5 positions Likely via hydrazinolysis of 2,4,5-trichlorobenzoyl chloride with hydrazine hydrate. High electronegativity due to Cl groups; potential for strong hydrogen bonding. Expected antimicrobial or pesticidal activity (inferred from chlorinated analogs) .
3,4,5-Trimethoxybenzohydrazide OMe at 3,4,5 positions Refluxing 3,4,5-trimethoxybenzoic acid derivatives with hydrazine . Planar hydrazide group (dihedral angle: 30.52°); forms N–H⋯O/Cl hydrogen bonds . Anti-cancer activity (e.g., inhibits tubulin polymerization in combretastatin analogs) .
3,4,5-Trihydroxybenzohydrazide OH at 3,4,5 positions Refluxing methyl-3,4,5-trihydroxybenzoate with hydrazine hydrate (87% yield) . Extensive hydrogen bonding via hydroxyl groups; higher solubility in polar solvents. Antioxidant properties; potential use in chelation therapy .
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide OMe + benzylidene group Condensation of 3,4,5-trimethoxybenzohydrazide with 2-hydroxybenzaldehyde . Intramolecular O–H⋯N and intermolecular N–H⋯O bonds; conjugated π-system . Chelating agent; possible applications in catalysis or metal-ion sensing .

Structural and Electronic Comparisons

  • Substituent Effects :
    • Chlorine (Cl) : Electron-withdrawing groups increase electrophilicity and enhance stability toward oxidation. The bulky Cl substituents may sterically hinder molecular planarity compared to methoxy (OMe) or hydroxyl (OH) groups .
    • Methoxy (OMe) : Electron-donating groups improve solubility in organic solvents. The trimethoxy analog exhibits a planar hydrazide group with a dihedral angle of 30.52° relative to the benzene ring, facilitating π-π stacking in crystal lattices .
    • Hydroxyl (OH) : Polar and hydrogen-bond-donating groups enhance water solubility and intermolecular interactions, as seen in 3,4,5-trihydroxybenzohydrazide’s crystal structure .

Bioactivity

  • Anti-Cancer Activity : 3,4,5-Trimethoxybenzohydrazide derivatives show promise as anti-tubulin agents, mimicking combretastatin A-4’s mechanism . In contrast, chlorinated analogs are more likely to exhibit antimicrobial properties due to increased electrophilicity .
  • Hydrogen-Bonding Capacity : The trihydroxy derivative’s multiple OH groups enable strong antioxidant activity, while the trichloro variant’s Cl groups may favor interactions with hydrophobic biological targets .

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